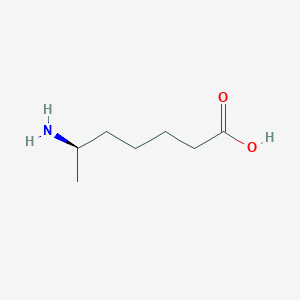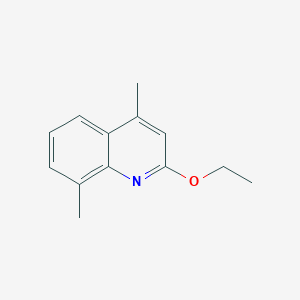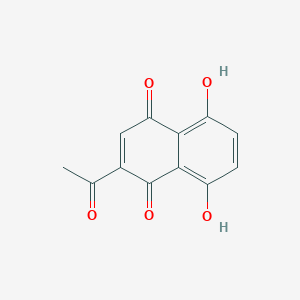
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and nut husks of the black walnut tree. This compound has been extensively studied for its potent biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.
Aplicaciones Científicas De Investigación
Juglone has been extensively studied for its biological activities in various scientific research fields. In the field of medicine, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been shown to have potent antitumor activity against various types of cancer cells, including breast, lung, prostate, and liver cancer cells. Juglone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been shown to have antioxidant properties, which could help protect against oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione is not fully understood, but it is believed to work by inducing oxidative stress and DNA damage in cancer cells, leading to cell death. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been found to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Juglone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes and growth factors. Juglone has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Juglone has several advantages for lab experiments, including its potent biological activities, low toxicity, and easy availability. However, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has some limitations, including its instability in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione. One area of research is the development of new 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione, which could lead to the development of new cancer therapies. Finally, the potential use of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione as a natural pesticide or herbicide could also be explored.
Métodos De Síntesis
Juglone can be synthesized from the naphthoquinone derivative plumbagin, which is extracted from the roots of Plumbago zeylanica. The plumbagin is first oxidized with potassium permanganate to form 5-hydroxy-2-methyl-1,4-naphthoquinone, which is then acetylated with acetic anhydride to produce 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione.
Propiedades
Número CAS |
14090-47-2 |
|---|---|
Nombre del producto |
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione |
Fórmula molecular |
C12H8O5 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
6-acetyl-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O5/c1-5(13)6-4-9(16)10-7(14)2-3-8(15)11(10)12(6)17/h2-4,16-17H,1H3 |
Clave InChI |
UQMNZXPWZLRICY-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
SMILES |
CC(=O)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
SMILES canónico |
CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



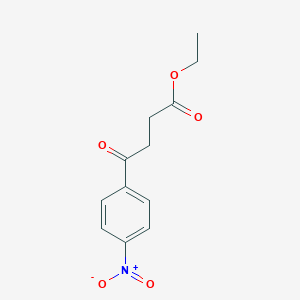
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
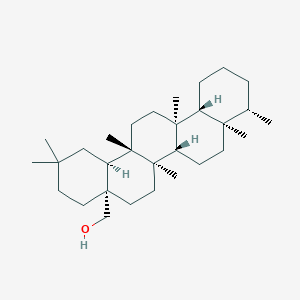
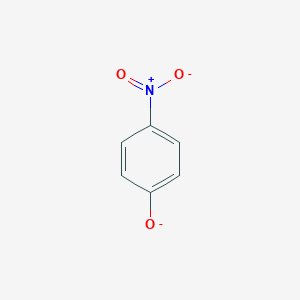
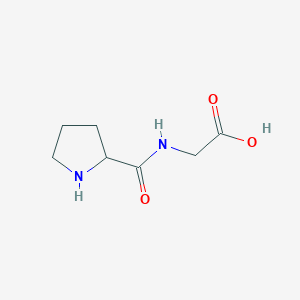
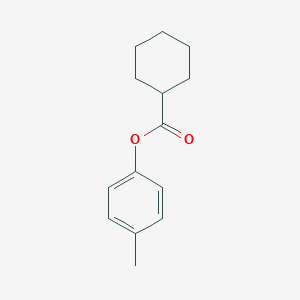
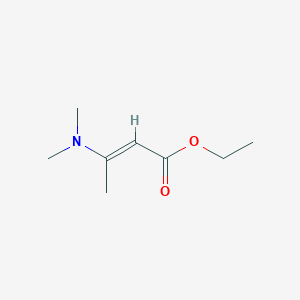
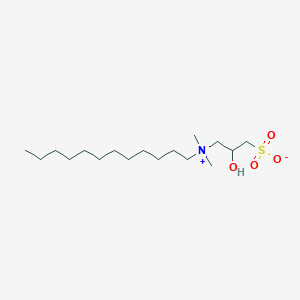

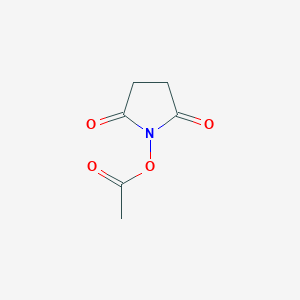
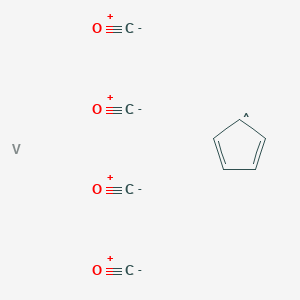
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
